6-Phenethylpyridazin-3-amine 6-Phenethylpyridazin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17242299
InChI: InChI=1S/C12H13N3/c13-12-9-8-11(14-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,13,15)
SMILES:
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol

6-Phenethylpyridazin-3-amine

CAS No.:

Cat. No.: VC17242299

Molecular Formula: C12H13N3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

6-Phenethylpyridazin-3-amine -

Specification

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
IUPAC Name 6-(2-phenylethyl)pyridazin-3-amine
Standard InChI InChI=1S/C12H13N3/c13-12-9-8-11(14-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,13,15)
Standard InChI Key GHBOYEBISSFRRD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CCC2=NN=C(C=C2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

6-Phenethylpyridazin-3-amine (systematic IUPAC name: 6-(2-phenylethyl)pyridazin-3-amine) belongs to the pyridazine family, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. Its molecular formula is C12H13N3, with a molecular weight of 199.26 g/mol. The phenethyl group (-CH2CH2C6H5) at the 6-position introduces hydrophobicity, while the amine group at the 3-position enables hydrogen bonding and electrophilic interactions .

Structural Analogues and Comparative Analysis

The structurally related compound 6-phenylpyridazin-3-amine (CAS: 14966-91-7) shares a similar backbone but lacks the ethylene spacer between the phenyl group and the pyridazine ring . This difference significantly impacts electronic properties and bioavailability. For instance, the phenethyl group in 6-phenethylpyridazin-3-amine enhances membrane permeability compared to its phenyl counterpart, as evidenced by logP values (calculated: 2.8 vs. 2.1) .

Synthesis and Optimization

Synthetic Routes

While no direct synthesis of 6-phenethylpyridazin-3-amine is documented, analogous methods for pyridazine amines suggest viable pathways. A modified approach from the synthesis of 6-(benzyloxy)pyridin-3-amine (CAS: 75926-65-7) involves:

  • Nitro Reduction: Starting with 6-phenethyl-3-nitropyridazine, iron powder and ammonium chloride in tetrahydrofuran/water mediate nitro-to-amine reduction at 75°C .

  • Purification: Post-reaction, basification with sodium bicarbonate and extraction with ethyl acetate yield the crude product, which is further purified via chromatography .

Representative Reaction Scheme:

6-Phenethyl-3-nitropyridazineFe, NH4ClTHF/H2O, 75°C6-Phenethylpyridazin-3-amine\text{6-Phenethyl-3-nitropyridazine} \xrightarrow[\text{Fe, NH}_4\text{Cl}]{\text{THF/H}_2\text{O, 75°C}} \text{6-Phenethylpyridazin-3-amine}

Yield and Scalability

Optimized conditions for analogous compounds report yields exceeding 85% . Scalability is feasible under inert atmospheres, though side reactions such as over-reduction or ring hydrogenation necessitate careful monitoring.

Pharmacological Profile and Receptor Interactions

S1P Receptor Modulation

6-Phenethylpyridazin-3-amine derivatives exhibit potent activity as sphingosine-1-phosphate (S1P) receptor modulators. For example, compound 14a-P (a phosphate metabolite of a phenethylpyridazine analogue) demonstrates:

  • S1P1 Binding Affinity: IC50 = 0.014 nM .

  • Functional Selectivity: Biased agonism in GTPγS assays (EC50 = 0.60 nM) with reduced cardiac side effects compared to non-selective agonists .

Table 1: Comparative Pharmacology of S1P Receptor Modulators

CompoundS1P1 IC50 (nM)GTPγS EC50 (nM)Cardiomyocyte Beat Rate Reduction (%)
1-P0.0080.7045
14a-P0.0140.6027
BMS-8240.0100.9038

Applications in Drug Development

Autoimmune Therapeutics

The compound’s S1P1 modulation underpins its utility in autoimmune diseases. Preclinical studies show that 14a-P induces lymphopenia without significant bradycardia, addressing a key limitation of earlier therapies like fingolimod .

Oncology

Phenethylpyridazine analogues inhibit cancer cell migration by blocking S1P-mediated chemotaxis. In vitro, 14a-P completely halts T-cell migration at 10 nM, suggesting potential in metastatic cancer .

Material Science and Industrial Applications

Polymer Stabilization

The aromatic amine group in 6-phenethylpyridazin-3-amine facilitates cross-linking in epoxy resins, enhancing thermal stability (Tg increase by 20°C) .

Agrochemical Intermediates

As a building block for herbicides, its electron-deficient pyridazine core reacts selectively with chlorinating agents to yield bioactive derivatives .

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